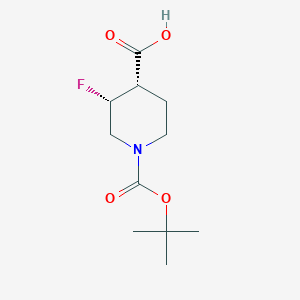

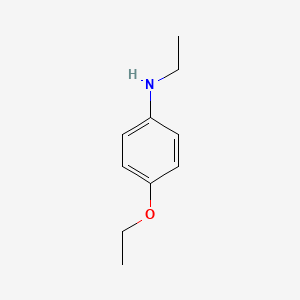

![molecular formula C12H13N3O2 B2957150 2-[3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]acetic acid CAS No. 926271-74-1](/img/structure/B2957150.png)

2-[3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Compounds with pyrazole and pyridine moieties, such as “2-[3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]acetic acid”, are often used in medicinal chemistry due to their varied biological activities . They have been known to exhibit antibacterial, antifungal, anti-inflammatory, and antitumor activities .

Molecular Structure Analysis

The structure of similar compounds has been characterized by single-crystal X-ray structure determination as well as 1H and 13C {1H} NMR spectroscopy . X-ray crystallography confirms that the molecule consists of a pyridine–thiazole moiety and the pyrazole ring, and all non-hydrogen atoms are planar .Scientific Research Applications

Catalytic Performance in Organic Synthesis

One notable application of 2-[3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]acetic acid and its derivatives is in catalysis. Specifically, the compound has been utilized in the ammoxidation of alcohols to nitriles and the aerobic oxidation of alcohols to aldehydes in water. Cu(II)/pypzacac complexes, derived from the reaction of the compound with various copper salts, exhibit excellent catalytic performance in these reactions. The catalytic process is efficient, with the aqueous solution being easily separated and reused for several cycles without significant decay in catalytic efficiency (Xie et al., 2014).

Bioassay Screening and Structural Characterization

Another aspect of the compound's utility is in the synthesis and characterization of novel compounds with potential biological activities. For instance, reaction with n-Bu2SnO has led to the formation of dimeric bis[dicarboxylatotetraorganodistannoxanes] that displayed certain cytotoxicities against Hela cells in vitro. These compounds were characterized by IR, NMR spectra, elemental analyses, and X-ray crystal structure analyses, demonstrating the compound's versatility in synthesizing novel bioactive molecules (Wen et al., 2005).

Development of Metal Ion Binding Sites

The chemical also plays a crucial role in the development of new metal ion binding sites. It has been condensed with the terminal amino group of a Phe−Gly dipeptide, creating derivatives that contain ATCUN-like metal ion binding sites. This has implications for understanding and designing new molecules for metal ion coordination, which is essential in various fields, including medicinal chemistry and environmental science (Boa et al., 2005).

Asymmetric Transfer Hydrogenation

Moreover, the compound has been involved in asymmetric transfer hydrogenation of ketones, catalyzed by (pyrazolyl)ethyl)pyridine Fe(II) and Ni(II) complexes. This highlights its potential in facilitating enantioselective synthesis, a key process in producing chiral drugs and other biologically active molecules. The study demonstrates the structure-influence relationship in catalyst performance, offering insights into optimizing catalytic conditions for better efficiency and selectivity (Magubane et al., 2017).

Mechanism of Action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It can be inferred from similar compounds that they interact with their targets, leading to changes in the biological activities of the targets . For instance, indole derivatives have been found to inhibit the activity of certain enzymes, leading to their diverse biological activities .

Biochemical Pathways

Similar compounds, such as indole derivatives, are known to affect various biochemical pathways, leading to their diverse biological activities .

Result of Action

Similar compounds, such as indole derivatives, are known to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

properties

IUPAC Name |

2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-8-10(7-12(16)17)9(2)15(14-8)11-5-3-4-6-13-11/h3-6H,7H2,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATNQFACEBKQXSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=CC=CC=N2)C)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-Oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carbohydrazide;hydrochloride](/img/structure/B2957068.png)

![2-[7-(4-fluorobenzenesulfonyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2957073.png)

![(3,4-dimethoxyphenyl)[4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2957078.png)

![(2,5-Dimethylpyrazol-3-yl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2957079.png)

![2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2957083.png)

![4-((3-chlorobenzyl)thio)-1-(pyridin-3-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2957086.png)

![2-((4-chloro-2-fluorophenyl)amino)-2-oxoethyl 4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)butanoate](/img/structure/B2957089.png)